
Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₅H₂₄N₂O₄
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with tert-butyl 4-aminobenzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency. Quality control measures, including chromatographic techniques and spectroscopy, are implemented to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted piperidines.
Aplicaciones Científicas De Investigación
PROTAC Development
One of the primary applications of tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, which has significant implications for treating diseases such as cancer.
Case Study: Targeted Protein Degradation
A study demonstrated that using this compound in a PROTAC led to effective degradation of a specific oncoprotein associated with tumor growth. The results indicated that the linker’s flexibility significantly influenced the orientation of the PROTAC, enhancing its efficacy in degrading the target protein while minimizing off-target effects .
Bioconjugation Strategies
The compound is also utilized in bioconjugation processes, where it acts as a crosslinker for attaching biomolecules. This application is crucial in developing targeted therapies and diagnostic agents.
Applications in Drug Delivery
In drug delivery systems, this compound can facilitate the conjugation of therapeutic agents to specific cells or tissues, enhancing the precision of drug delivery. This is particularly beneficial in cancer therapy, where targeted delivery can reduce systemic toxicity and improve therapeutic outcomes.
Synthesis of Novel Therapeutics
The compound serves as an intermediate in synthesizing various novel therapeutics, including potential antibiotics and anti-cancer agents. Its structural properties allow for modifications that can lead to compounds with enhanced biological activities.
Example: Beta-Lactamase Inhibitors
Research has shown that derivatives of this compound can be synthesized to produce beta-lactamase inhibitors. These inhibitors are crucial for overcoming antibiotic resistance by restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Outcomes |
---|---|---|
PROTAC Development | Semi-flexible linker for targeted protein degradation | Enhanced ternary complex formation; effective oncoprotein degradation |
Bioconjugation Strategies | Crosslinker for attaching biomolecules | Improved precision in drug delivery systems |
Synthesis of Novel Therapeutics | Intermediate for synthesizing antibiotics and anti-cancer agents | Development of beta-lactamase inhibitors |
Mecanismo De Acción
The mechanism by which tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
Comparación Con Compuestos Similares
Piperidine derivatives
Aminobenzoyl compounds
Tert-butyl esters
Uniqueness: . Its unique combination of functional groups makes it a versatile compound for research and industrial use.
Actividad Biológica
Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly in the development of targeted protein degradation technologies. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H24N2O3
- CAS Number : 170011-57-1
The compound features a piperidine ring substituted with a tert-butyl group and an aminobenzoyloxy moiety, which contributes to its potential biological activities.
This compound functions primarily as a linker in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation. The incorporation of this compound into PROTACs can enhance the rigidity and spatial orientation of the linker region, thereby optimizing the drug-like properties of the resulting degraders.
Targeted Protein Degradation
Research indicates that compounds like this compound are crucial in developing effective PROTACs. These molecules have shown promise in selectively degrading specific proteins involved in various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Cancer Therapeutics : A study demonstrated that a PROTAC incorporating this compound effectively degraded the oncogenic protein BRD4, leading to reduced cancer cell proliferation in vitro and in vivo models .
- Neurodegenerative Diseases : Another investigation reported that PROTACs utilizing this linker could target tau proteins implicated in Alzheimer's disease, promoting their degradation and potentially alleviating tau pathology .
Pharmacokinetics and Toxicity
- Solubility : The compound exhibits moderate solubility in water (0.192 mg/ml), which is favorable for drug formulation.
- Permeability : It is classified as a blood-brain barrier (BBB) permeant, indicating potential for central nervous system applications .
- CYP Inhibition : It has been identified as a CYP2C19 inhibitor but does not significantly inhibit other CYP enzymes, suggesting a potentially favorable metabolic profile for therapeutic use .
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Solubility (mg/ml) | BBB Permeant | CYP Inhibition |
---|---|---|---|---|
This compound | 170011-57-1 | 0.192 | Yes | CYP2C19 |
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | 917354 | 0.42 | Yes | No |
Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate | 916889 | 0.35 | Yes | No |
Propiedades
IUPAC Name |
tert-butyl 4-(4-aminobenzoyl)oxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLMYYEIPWJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.